

7-Amino-5-fluoroindolin-2-one molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Amino-5-fluoroindolin-2-one

Cat. No.: B1529830

[Get Quote](#)

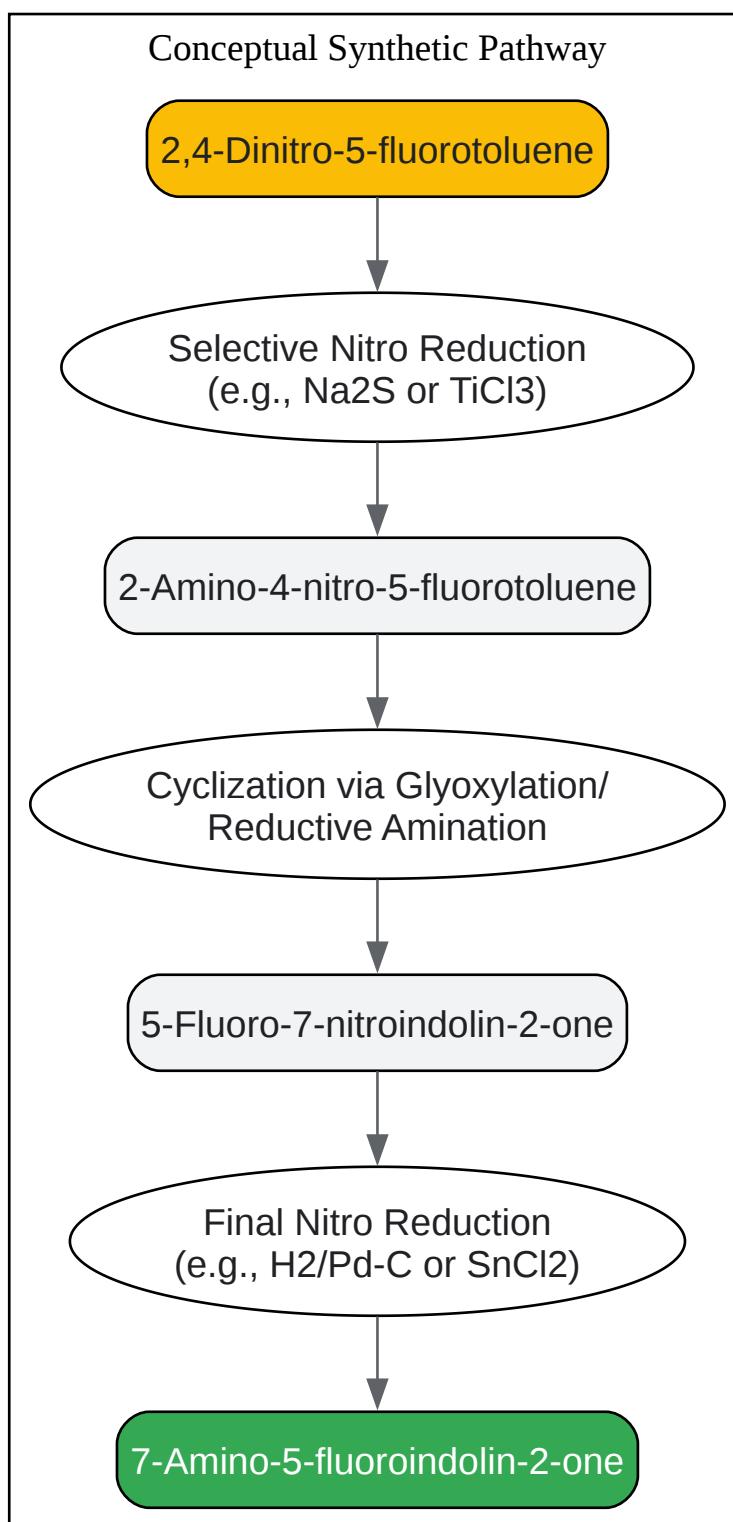
An In-Depth Technical Guide to **7-Amino-5-fluoroindolin-2-one**: A Core Scaffold in Modern Drug Discovery

Authored by: A Senior Application Scientist Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into small molecules has become a cornerstone for optimizing pharmacological properties. The indolin-2-one scaffold, a privileged heterocyclic motif, is present in numerous biologically active compounds and approved pharmaceuticals. **7-Amino-5-fluoroindolin-2-one** emerges as a critical building block at the intersection of these two powerful concepts. Its unique trifunctional architecture—comprising a nucleophilic aromatic amine, a fluorinated phenyl ring, and a lactam moiety—offers a versatile platform for constructing complex molecular entities with significant therapeutic potential.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **7-Amino-5-fluoroindolin-2-one**, detailing its fundamental properties, synthesis considerations, and strategic applications. The insights herein are grounded in established chemical principles and aim to empower investigators to leverage this valuable intermediate in their research endeavors.

Core Physicochemical Properties


7-Amino-5-fluoroindolin-2-one is a substituted oxindole derivative. The presence of the fluorine atom at the C5 position and an amino group at the C7 position significantly influences its electronic properties, reactivity, and potential for intermolecular interactions within a biological target. Its key identifiers and computed properties are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₇ FN ₂ O	[1] [2] [3]
Molecular Weight	166.15 g/mol	[1] [2] [3]
CAS Number	945381-62-4	[1] [2]
IUPAC Name	7-amino-5-fluoro-1,3-dihydroindol-2-one	[2]
Canonical SMILES	C1C2=C(C(=CC(=C2)F)N)NC1 =O	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	2	[2]
Purity (Typical)	≥99% (for research use)	

Strategic Synthesis and Workflow

The synthesis of substituted indolin-2-ones often involves multi-step sequences starting from corresponding aniline derivatives. While specific, proprietary synthesis routes for **7-Amino-5-fluoroindolin-2-one** may vary between suppliers, a logical and established chemical approach can be conceptualized based on standard organic chemistry transformations. A plausible retrosynthetic analysis suggests a pathway originating from a suitably substituted dinitro-fluorotoluene derivative.

The general workflow involves the reduction of one nitro group to an amine, followed by cyclization to form the indolinone core, and subsequent reduction of the second nitro group.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for **7-Amino-5-fluoroindolin-2-one**.

Experimental Causality:

- Selective Reduction: The initial step requires the selective reduction of one of the two nitro groups. The choice of reducing agent is critical. Reagents like sodium sulfide (Na_2S) or titanium trichloride (TiCl_3) are often employed for their ability to selectively reduce one nitro group in the presence of another, driven by steric and electronic factors.
- Lactam Formation: The formation of the indolin-2-one (lactam) ring is a key transformation. This can be achieved through various methods, such as the Stolle cyclization or related pathways involving reaction with a two-carbon electrophile (like chloroacetyl chloride) followed by intramolecular cyclization.
- Final Reduction: The remaining nitro group is then reduced to the target amino group. Standard conditions like catalytic hydrogenation (H_2 over Palladium on carbon) or reduction with tin(II) chloride (SnCl_2) are highly effective for this transformation.

Applications in Research and Drug Development

The true value of **7-Amino-5-fluoroindolin-2-one** lies in its utility as a versatile intermediate for creating libraries of potential drug candidates. The fluorinated indolinone core is a key feature in many kinase inhibitors, where the lactam oxygen and NH can form crucial hydrogen bonds with the hinge region of the enzyme's active site.

The Role of Fluorine:

The incorporation of fluorine is a deliberate strategy in medicinal chemistry.^{[4][5]} A fluorine atom can:

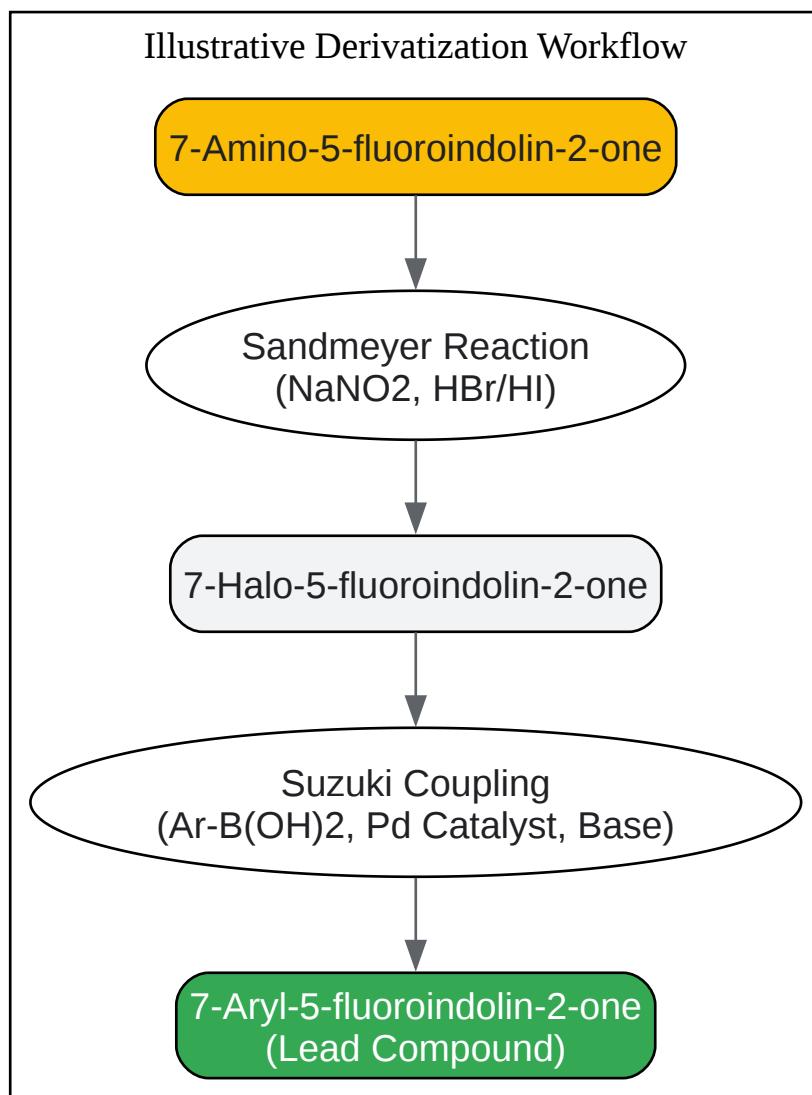
- Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450 enzymes).
- Modulate pKa: Lowering the pKa of nearby functional groups, which can affect binding affinity and cell permeability.
- Improve Binding Affinity: Through favorable electrostatic and polar interactions with the target protein.^[5]

The Role of the Amino Group:

The C7-amino group serves as a critical synthetic handle. It is a potent nucleophile and can be readily functionalized through various reactions, allowing for the exploration of chemical space and the optimization of structure-activity relationships (SAR). This position is often used to introduce side chains that can occupy specific pockets within a target protein, enhancing potency and selectivity. For instance, related 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potential α -glucosidase inhibitors for managing type 2 diabetes. [6][7]

Conceptual Experimental Protocol: Suzuki Coupling

To illustrate its utility, the following is a conceptual protocol for a Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds in drug discovery. This workflow would be used to append a new aryl or heteroaryl group to the indolinone core.


Objective: To synthesize a 7-arylated-5-fluoroindolin-2-one derivative.

Step 1: Halogenation of the Amino Group The primary amino group must first be converted into a more suitable functional group for cross-coupling, such as a halide (e.g., bromide or iodide) via a Sandmeyer-type reaction.

Step 2: Suzuki Cross-Coupling

- To a reaction vessel, add the 7-halo-5-fluoroindolin-2-one intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq).
- Add a suitable base, typically an aqueous solution of sodium carbonate (Na_2CO_3 , 2.0 M, 3.0 eq).
- Add a solvent system, such as a mixture of toluene and ethanol.
- Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture (e.g., to 80-100 °C) with stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Workflow for derivatization via Suzuki cross-coupling.

Safety and Handling

As a research chemical, **7-Amino-5-fluoroindolin-2-one** should be handled by technically qualified individuals in a laboratory setting. While it does not meet the criteria for hazardous

classification under Regulation (EC) No 1272/2008, standard safety protocols are essential.[8]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (tested according to EN 374), and a lab coat.[8][9]
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] For long-term storage, keep in a cool, dry place, potentially under an inert atmosphere.[10]
- Disposal: Dispose of the substance and its container in accordance with local, regional, and national regulations.

Conclusion

7-Amino-5-fluoroindolin-2-one is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its strategically placed functional groups on a privileged scaffold provide a robust platform for generating novel compounds with tailored pharmacological profiles. By understanding its properties, synthesis, and potential applications, researchers can effectively utilize this building block to accelerate the development of next-generation therapeutics, particularly in areas like oncology and metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Amino-5-fluoroindolin-2-one,(CAS# 945381-62-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 7-Amino-5-fluoroindolin-2-one | C8H7FN2O | CID 59250054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 5-amino-7-fluoro-1,3-dihydro-2H-indol-2-one [smolecule.com]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α -Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com [carlroth.com]
- 9. echemi.com [echemi.com]
- 10. 1266336-48-4 5-Amino-7-fluoroindolin-2-one AKSci 2064FU [aksci.com]
- To cite this document: BenchChem. [7-Amino-5-fluoroindolin-2-one molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1529830#7-amino-5-fluoroindolin-2-one-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com